Cas no 644-76-8 (1,6-Anhydro-b-D-galactose)
1,6-Anhydro-b-D-galactose Chemical and Physical Properties
Names and Identifiers
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- 1,6-anhydro-B-D-galactopyranose
- 1,6-Anhydro-β-D-galactose
- 1,6-ANHYDRO-.β.-D-GALACTOPYRANOSE
- 1,6-Anhydro-β-D-galactopyranose
- Galactosan
- 1,6-Anhydro-b-D-galactose
- 1,6-ANHYDRO-D-GALACTOSE
- D-GALACTOSAN
- Levogalactosan
- AKOS015924838
- AS-58642
- 644-76-8
- (1R,2R,3S,4R,5S)-6,8-DIOXABICYCLO[3.2.1]OCTANE-2,3,4-TRIOL
- 1,6-anhydro-beta-d-galactopyranose
- 1,6-Anhydro-alpha-D-galactopyranose
- MFCD00132896
- 1,6-Anhydro-beta-D-galactose
-
- MDL: MFCD00132896
- Inchi: 1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1
- InChI Key: TWNIBLMWSKIRAT-PHYPRBDBSA-N
- SMILES: O1[C@H]2[C@@H]([C@H]([C@H]([C@H]1CO2)O)O)O
Computed Properties
- Exact Mass: 162.05300
- Monoisotopic Mass: 162.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.1
- Topological Polar Surface Area: 79.2A^2
Experimental Properties
- Density: 1.688
- Melting Point: 226 C
- Boiling Point: 383.8 °C at 760 mmHg
- Flash Point: 185.9 °C
- PSA: 79.15000
- LogP: -2.17580
1,6-Anhydro-b-D-galactose Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:2-8°C
1,6-Anhydro-b-D-galactose Customs Data
- HS CODE:29400000
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,6-Anhydro-b-D-galactose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM343777-1g |
(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
644-76-8 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM343777-5g |
(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
644-76-8 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM343777-10g |
(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
644-76-8 | 95%+ | 10g |
$*** | 2023-03-29 | |
| abcr | AB176158-1 g |
1,6-Anhydro-beta-D-galactopyranose, 97%; . |
644-76-8 | 97% | 1 g |
€266.80 | 2023-07-20 | |
| abcr | AB176158-5 g |
1,6-Anhydro-beta-D-galactopyranose, 97%; . |
644-76-8 | 97% | 5 g |
€698.00 | 2023-07-20 | |
| abcr | AB176158-10 g |
1,6-Anhydro-beta-D-galactopyranose, 97%; . |
644-76-8 | 97% | 10 g |
€1,275.00 | 2023-07-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65724-1g |
1,6-Anhydro-D-galactose |
644-76-8 | 98% | 1g |
¥4898.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65724-100mg |
1,6-Anhydro-D-galactose |
644-76-8 | 98% | 100mg |
¥680.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65724-250mg |
1,6-Anhydro-D-galactose |
644-76-8 | 98% | 250mg |
¥1509.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65724-500mg |
1,6-Anhydro-D-galactose |
644-76-8 | 98% | 500mg |
¥2599.00 | 2023-09-08 |
1,6-Anhydro-b-D-galactose Suppliers
1,6-Anhydro-b-D-galactose Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Additional information on 1,6-Anhydro-b-D-galactose
1,6-Anhydro-β-D-galactose (CAS No. 644-76-8): A Versatile Sugar Derivative with Emerging Applications
1,6-Anhydro-β-D-galactose (CAS No. 644-76-8), also known as levogalactosan, is a unique anhydrosugar that has garnered significant attention in both academic research and industrial applications. This compound belongs to the family of anhydro sugars, which are characterized by the intramolecular dehydration of monosaccharides. The growing interest in 1,6-anhydro galactose derivatives stems from their structural versatility and potential applications in pharmaceuticals, food science, and biomaterials.
The molecular structure of 1,6-Anhydro-β-D-galactose features a bridged oxygen atom between the C1 and C6 positions, creating a rigid bicyclic system. This distinctive architecture makes it an excellent candidate for studying carbohydrate chemistry and developing novel glycosylation methodologies. Recent studies have highlighted its role as a precursor for synthesizing various galactose-containing oligosaccharides, which are crucial in developing prebiotics and functional foods.
In the pharmaceutical sector, researchers are exploring 1,6-anhydro sugar derivatives as scaffolds for drug design. The compound's stability and functional group compatibility make it valuable for creating targeted drug delivery systems. Particularly in cancer research, scientists are investigating its potential in developing glycoconjugate vaccines and tumor-targeting agents, addressing current demands for more precise therapeutic approaches.
The food industry has shown increasing interest in 1,6-Anhydro-β-D-galactose as a potential low-calorie sweetener alternative. With consumers becoming more health-conscious, there's growing demand for sugar substitutes that maintain sweetness while reducing caloric intake. This compound's unique properties position it as a promising candidate in the evolving functional sweetener market.
From a materials science perspective, 1,6-anhydro galactose polymers are being studied for their potential in creating biodegradable plastics. As sustainability becomes a global priority, researchers are examining how these sugar-based materials could replace conventional petroleum-derived polymers, offering solutions to environmental challenges.
The synthesis of 1,6-Anhydro-β-D-galactose typically involves the pyrolysis of galactose-containing polysaccharides or controlled dehydration reactions. Recent advancements in green chemistry have led to more efficient production methods, including enzymatic approaches that align with current trends toward sustainable manufacturing processes.
Analytical characterization of 1,6-anhydro sugar compounds employs various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for quality control in industrial applications and for understanding the compound's behavior in different environments.
Market analysts predict steady growth for the anhydro sugar derivatives sector, driven by expanding applications in multiple industries. The compound's versatility makes it particularly valuable in the current landscape where multifunctional biomaterials are in high demand. Companies specializing in specialty carbohydrates are increasingly including 1,6-Anhydro-β-D-galactose in their product portfolios.
Ongoing research continues to uncover new potential applications for 1,6-Anhydro-β-D-galactose, particularly in the fields of glycobiology and nanotechnology. Its ability to form stable complexes with various molecules makes it interesting for developing advanced materials and diagnostic tools.
For researchers and industry professionals seeking high-quality 1,6-anhydro galactose, it's essential to source the compound from reputable suppliers who can provide comprehensive analytical data and consistent purity levels. Proper storage conditions are crucial to maintain the compound's stability and ensure optimal performance in various applications.
The future of 1,6-Anhydro-β-D-galactose looks promising as interdisciplinary research reveals more about its properties and potential uses. As science continues to explore sustainable solutions across industries, this versatile sugar derivative is poised to play an increasingly important role in multiple technological advancements.
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